Chemical and physical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Chemical and physical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a key building block in the development of targeted therapeutics. Notably, this compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of the p70S6 kinase (p70S6K), a key regulator of cell growth, proliferation, and survival. This document aims to equip researchers and drug development professionals with the essential knowledge required to effectively utilize this compound in their scientific endeavors.
Chemical and Physical Properties
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a solid organic compound.[1] Its core structure consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a methanamine hydrochloride group at the 2-position. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, significantly influences the electronic properties and metabolic stability of the molecule, making it a valuable moiety in drug design.[2][3]
A summary of its key chemical and physical properties is presented in Table 1. It is important to note that while some experimental data is available for the free base, specific measured values for the hydrochloride salt, such as melting point and solubility, are not widely reported in the literature and the data presented are primarily from computational predictions or supplier information.
Table 1: Chemical and Physical Properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and its Free Base
| Property | (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | (5-(Trifluoromethyl)pyridin-2-yl)methanamine (Free Base) |
| CAS Number | 871826-12-9[4] | 164341-39-3[5] |
| Molecular Formula | C₇H₈ClF₃N₂[4] | C₇H₇F₃N₂[5] |
| Molecular Weight | 212.60 g/mol [6] | 176.14 g/mol [5] |
| Appearance | Solid[1] | Colorless to light yellow liquid (Predicted)[2] |
| Melting Point | Not Reported | Not Reported |
| Boiling Point | Not Reported | 200.3 ± 35.0 °C (Predicted)[2] |
| Solubility | Not Reported | Not Reported |
| pKa | Not Reported | 8.27 ± 0.39 (Predicted)[2] |
| Density | Not Reported | 1.293 ± 0.06 g/cm³ (Predicted)[2] |
Experimental Protocols
Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine
A method for the synthesis of the free base, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, has been described in the patent literature. The following protocol is adapted from this information and outlines a potential synthetic route.
Reaction Scheme:
Materials:
-
2-Cyano-5-(trifluoromethyl)pyridine
-
Raney Nickel
-
Methanol
-
Ammonia
-
Hydrogen gas
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
A solution of 2-cyano-5-(trifluoromethyl)pyridine in methanol saturated with ammonia is prepared in a high-pressure autoclave.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is then subjected to hydrogenation at a pressure of approximately 50 psi and a temperature of 50 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The filter cake should be handled with care as Raney Nickel can be pyrophoric.
-
The filtrate is concentrated under reduced pressure to yield the crude (5-(Trifluoromethyl)pyridin-2-yl)methanamine.
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conversion to (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Materials:
-
(5-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)
Procedure:
-
The purified (5-(Trifluoromethyl)pyridin-2-yl)methanamine is dissolved in a minimal amount of anhydrous diethyl ether.
-
The solution is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an anhydrous solvent is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a solid.
Workflow for Synthesis and Purification:
Spectral Data (Predicted and Representative)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the methanamine group. The coupling patterns of the aromatic protons can confirm the substitution pattern.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the N-H bonds of the amine and the hydrochloride salt, C-H bonds of the aromatic ring and methylene group, C-N bonds, and the strong C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Biological Activity and Role in Drug Development
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a valuable building block in the synthesis of pharmacologically active molecules. Its primary reported application is in the preparation of azaquinazolinecarboxamide derivatives that act as inhibitors of p70S6 kinase (p70S6K).[2]
The p70S6K Signaling Pathway
The p70S6 kinase is a serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer, making it an important therapeutic target.
Upstream Regulation:
-
Growth Factors and Mitogens: Stimuli such as insulin-like growth factor 1 (IGF-1) and interleukin-6 (IL-6) activate receptor tyrosine kinases, leading to the activation of PI3K.[1][9]
-
PI3K/AKT/mTOR Axis: Activated PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. AKT can then activate mTOR complex 1 (mTORC1), a key upstream activator of p70S6K.[7]
Downstream Effects:
-
Protein Synthesis: Activated p70S6K phosphorylates the 40S ribosomal protein S6 (RPS6), which enhances the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.[7][10]
-
Cell Survival: p70S6K can phosphorylate and inactivate the pro-apoptotic protein BAD, thus promoting cell survival.[1]
-
Cell Cycle Progression: The activity of p70S6K is required for the progression of the cell cycle through the G1 phase.[10]
Logical Flow of the p70S6K Signaling Pathway:
Role in the Synthesis of p70S6K Inhibitors
The amine group of (5-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a key nucleophile in the construction of more complex molecules. In the synthesis of azaquinazolinecarboxamide-based p70S6K inhibitors, it is likely involved in a crucial bond-forming reaction to create the final inhibitor scaffold. The trifluoromethylpyridine moiety of the molecule likely contributes to the binding affinity and selectivity of the inhibitor for the p7o S6K active site, as well as improving its pharmacokinetic properties.
Experimental Workflow for Inhibitor Screening:
Conclusion
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a valuable and versatile building block for the synthesis of targeted therapeutics, particularly inhibitors of the p70S6K signaling pathway. Its unique chemical structure, conferred by the trifluoromethyl group, offers advantages in drug design. While a comprehensive set of experimentally determined physical and spectral data is not yet widely available, this technical guide provides a solid foundation of its known properties, synthetic methodologies, and biological relevance. Further research to fully characterize this compound and explore its potential in other therapeutic areas is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, CasNo.871826-12-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
